molecular formula C9H7N3 B8721099 6-Phenyl-1,2,4-triazine CAS No. 21134-98-5

6-Phenyl-1,2,4-triazine

Cat. No. B8721099
Key on ui cas rn: 21134-98-5
M. Wt: 157.17 g/mol
InChI Key: CBEUTJXRHBGFOD-UHFFFAOYSA-N
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Patent
US06608062B1

Procedure details

A mixture of 6-phenyl-[1,2,4]triazine-4-oxide (27 g, 156 mmol) and triethyl phosphite (500 ml) was heated under reflux for 30 min. The cooled reaction mixture was evaporated tit vacuo and the residue was purified by flash chromatography (SiO2; 50% Et2O in hexanes) to afford 19 g (121 mmol, 78%) of 6-phenyl-[1,2,4]triazine as a yellow solid. δH (400 MHz; CDCl3) 7.56-7.59 (3H, m, aromatics), 8.10-8.14 (2H, m, aromatics), 9.03 (1H, s, triazine H5), 9.65 (1H, s, triazine H3); m/z (ES+) 158 (M++H, 100%).
Name
6-phenyl-[1,2,4]triazine-4-oxide
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:12]=[N:11][CH:10]=[N+:9]([O-])[CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>P(OCC)(OCC)OCC>[C:1]1([C:7]2[N:12]=[N:11][CH:10]=[N:9][CH:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
6-phenyl-[1,2,4]triazine-4-oxide
Quantity
27 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=C[N+](=CN=N1)[O-]
Name
Quantity
500 mL
Type
solvent
Smiles
P(OCC)(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
was evaporated tit vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (SiO2; 50% Et2O in hexanes)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CN=CN=N1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 121 mmol
AMOUNT: MASS 19 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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